molecular formula C10H13NO4 B8145063 ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B8145063
M. Wt: 211.21 g/mol
InChI Key: SMGHZIGHUPYEIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate can be synthesized through organic synthesis methods. The specific synthetic routes and reaction conditions can be designed and adjusted based on experimental requirements . Typically, the synthesis involves the reaction of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Overview

Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 942603-58-9) is a chiral compound belonging to the pyrrolizine class, known for its diverse biological activities and applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.22 g/mol
  • Purity : >95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound influences its binding affinity and specificity, which can lead to distinct biological effects compared to its enantiomers and other similar compounds .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively reduced cell viability in several cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown activity against KRas G12D mutations, which are prevalent in various cancers. This inhibition could provide a therapeutic avenue for targeting hard-to-treat malignancies .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 50 µM, indicating potent anticancer properties.
  • Enzyme Inhibition Study :
    • Objective : To determine the inhibitory effects on KRas G12D.
    • Methodology : Enzyme activity assays were performed using purified KRas protein.
    • Results : The compound showed a dose-dependent inhibition of KRas activity, suggesting its potential as a therapeutic agent against KRas-driven cancers .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
(S)-Ethyl 2,5-dioxohexahydro-1H-pyrrolizine-7a-carboxylateChiral pyrrolizineAnticancer, enzyme inhibition
Pyrrolizidine AlkaloidsNatural productsVaries (some toxic)
Indole DerivativesHeterocyclic compoundsAntimicrobial, anticancer

Research Applications

This compound serves as a building block for synthesizing more complex drug candidates. Its role in biological studies includes probing cellular pathways and interactions that are crucial for understanding disease mechanisms . Additionally, its unique chemical properties make it suitable for industrial applications in the synthesis of specialty chemicals.

Properties

IUPAC Name

ethyl 3,6-dioxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-2-15-9(14)10-4-3-8(13)11(10)6-7(12)5-10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGHZIGHUPYEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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